![molecular formula C16H19ClN2O B5798109 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5798109.png)
1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine, also known as CFMP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CFMP belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems, including the serotonin and dopamine systems. 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II. In addition, 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine has been found to modulate the expression of various cytokines and chemokines involved in the immune response.
Biochemical and Physiological Effects:
1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine has been found to exhibit various biochemical and physiological effects, including anxiolytic and antidepressant effects, inhibition of cancer cell growth, and modulation of the immune response. In animal models, 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine has also been found to induce apoptosis in cancer cells, leading to their death. In addition, 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine has been shown to modulate the expression of various cytokines and chemokines involved in the immune response, suggesting its potential use in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine has several advantages as a research tool, including its ability to modulate various neurotransmitter systems, its potential use in cancer therapy, and its ability to modulate the immune response. However, there are also some limitations to its use in lab experiments, including its relatively low solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine is not fully understood, which can make it challenging to interpret its effects.
Direcciones Futuras
There are several future directions for research on 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine, including further investigation of its mechanism of action, exploration of its potential therapeutic applications in various fields, and development of more effective synthesis methods. In neuroscience, 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine could be further investigated for its potential use in the treatment of anxiety and depression. In oncology, 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine could be explored as a potential candidate for cancer therapy, either alone or in combination with other drugs. In immunology, 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine could be further investigated for its potential use in the treatment of autoimmune diseases. Finally, more efficient synthesis methods could be developed to improve the yield and purity of 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine, making it more accessible for research purposes.
Conclusion:
In conclusion, 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine could lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine involves the reaction of 2-chlorobenzaldehyde with 5-(2-furyl)-2-methyl-2,4-pentadiene-1-ol in the presence of piperazine and acetic acid. The reaction is carried out under reflux conditions for several hours, resulting in the formation of 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine as a white solid. The purity of 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine can be improved through recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine has been investigated for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine has been found to exhibit anxiolytic and antidepressant effects in animal models. In oncology, 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In immunology, 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine has been found to modulate the immune response, suggesting its potential use in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
1-[[5-(2-chlorophenyl)furan-2-yl]methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-18-8-10-19(11-9-18)12-13-6-7-16(20-13)14-4-2-3-5-15(14)17/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLJZZJZACXLNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5410697 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

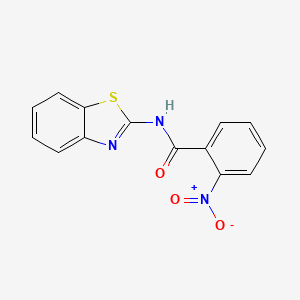
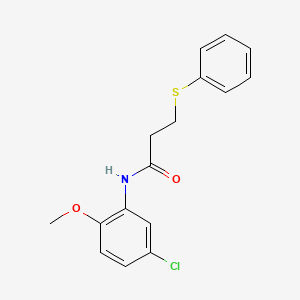
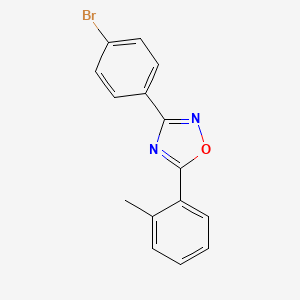
![N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5798036.png)
![1-benzoyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5798041.png)
![3-[2-(benzyloxy)phenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B5798048.png)
![1-[4-(trifluoromethyl)benzyl]azocane](/img/structure/B5798062.png)
![4-[(5-methyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798074.png)
![N-(2,3-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5798079.png)
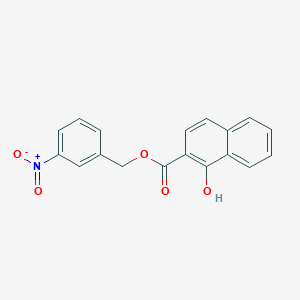
![(3,5-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5798093.png)
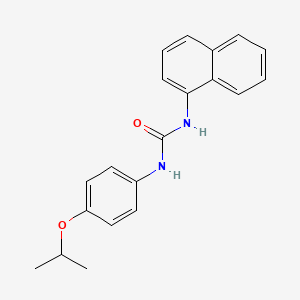
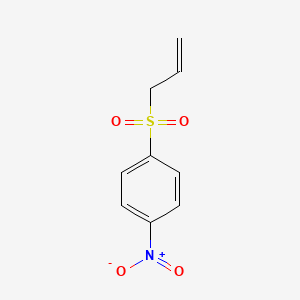
![1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)piperidine](/img/structure/B5798115.png)